N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core linked via a sulfanyl bridge to an N-(2,3-dihydro-1H-inden-1-yl)acetamide moiety. The indenyl group introduces conformational rigidity, which may improve target selectivity compared to flexible alkyl chains.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-15-6-5-9-21(16(15)2)28-24(30)23-20(12-13-31-23)27-25(28)32-14-22(29)26-19-11-10-17-7-3-4-8-18(17)19/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNCDBLDVXGKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The compound’s closest structural analogs include:
Key Observations :
- The thieno[3,2-d]pyrimidine core in the target compound provides a planar aromatic system distinct from pyrimidoindole (more rigid) or benzothieno-triazolo-pyrimidine (additional nitrogen heteroatoms) .
- Substituent variations (e.g., 2,3-dimethylphenyl vs. dichlorophenyl) influence lipophilicity and steric interactions. Dichloro groups may enhance membrane permeability but reduce solubility .
Physicochemical Properties
Notes:
- *logP estimated using fragment-based methods. Ethoxy groups increase logP, while polar triazoles lower it .
- The indenyl group in the target compound may reduce solubility compared to saturated analogs but improve target engagement via restricted rotation .
Spectroscopic Profiles
- NMR: The target compound’s acetamide NH is expected near δ 10.1–12.5 ppm (similar to ), while the sulfanyl-linked CH2 resonates near δ 4.1–4.2 ppm. The thienopyrimidine protons show distinct downfield shifts (δ 7.2–8.5 ppm) due to electron-withdrawing effects .
- Mass Spectrometry : The molecular ion [M+H]+ is predicted at ~500–520 m/z, with fragmentation patterns dominated by cleavage at the sulfanyl bridge and indenyl loss .
Potential Bioactivity
While biological data for the target compound are unavailable, structurally related compounds exhibit:
- Kinase Inhibition : Pyrimidoindole analogs show activity against EGFR (IC50 ~50 nM) due to planar heterocycles .
- Antimicrobial Effects: Benzothieno-triazolo derivatives inhibit bacterial growth (MIC 8–32 µg/mL) via hydrophobic interactions .
- Metabolic Stability : Dichlorophenyl analogs demonstrate prolonged half-lives (t1/2 > 6 h) in hepatic microsomes .
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